![molecular formula C8H6S B130079 Benzo[b]thiophen-D6 CAS No. 1444206-31-8](/img/structure/B130079.png)

Benzo[b]thiophen-D6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

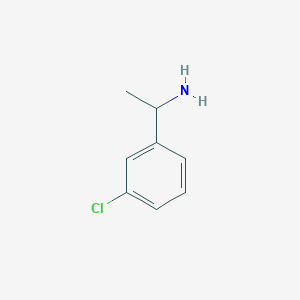

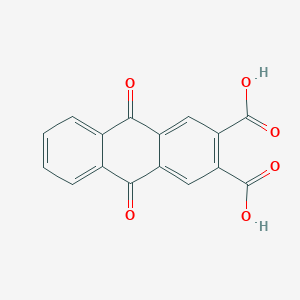

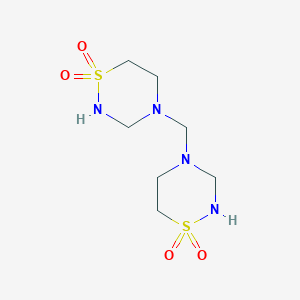

Benzo[b]thiophene-D6 is a deuterated derivative of benzo[b]thiophene, an aromatic organic compound containing a fused benzene and thiophene ring. The deuterium atoms in Benzo[b]thiophene-D6 replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Wissenschaftliche Forschungsanwendungen

Benzo[b]thiophene-D6 has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a probe in mechanistic studies.

Biology: The compound is employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

Target of Action

Benzo[b]thiophene-D6, a derivative of benzo[b]thiophene, has been found to have potential anticancer effects . The primary targets of this compound are cancer cell lines such as HT-29 and A549 . These cell lines are often used in research as models for human cancers, and their inhibition can lead to the suppression of cancer growth.

Mode of Action

The compound interacts with its targets by exhibiting antiproliferative activities, which means it can inhibit cell growth and multiplication . This interaction results in changes at the cellular level, including the induction of apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase . Molecular docking studies suggest that the compound can bind well to the active site of the VEGFR2 receptor , a key player in angiogenesis, the process by which new blood vessels form from pre-existing vessels.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may interfere with the signaling pathways that regulate these processes . The binding to the VEGFR2 receptor also implies that it could affect the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Result of Action

The result of Benzo[b]thiophene-D6’s action is the inhibition of cancer cell growth. This is achieved through the induction of apoptosis and cell cycle arrest in the targeted cancer cells . The compound’s potential to bind to the VEGFR2 receptor suggests that it may also inhibit angiogenesis , thereby preventing the formation of new blood vessels that tumors need to grow and survive.

Biochemische Analyse

Biochemical Properties

Benzo[b]thiophene-D6 has been found to interact with various biomolecules, playing a significant role in biochemical reactions . It has been synthesized using a hybrid pharmacophore approach, resulting in a series of derivatives with potential anticancer effects .

Cellular Effects

The effects of Benzo[b]thiophene-D6 on cells have been studied extensively. It has been found to exhibit antiproliferative activities on HT-29 and A549 cancer cell lines . The compound induces apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Molecular Mechanism

At the molecular level, Benzo[b]thiophene-D6 exerts its effects through various mechanisms. Molecular docking studies have revealed that it can bind well to the active site of the VEGFR2 receptor . This binding interaction is believed to contribute to its anticancer effects .

Temporal Effects in Laboratory Settings

Its antiproliferative activities have been observed in in vitro studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-D6 can be synthesized through several methods. One common approach involves the reaction of deuterated alkynyl sulfides with aryne intermediates. This one-step synthesis is efficient and allows for the formation of diverse multisubstituted benzothiophene derivatives . Another method involves the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization .

Industrial Production Methods

Industrial production of Benzo[b]thiophene-D6 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[b]thiophene-D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as Friedel-Crafts alkylation and acylation.

Major Products

The major products formed from these reactions include multisubstituted benzothiophenes, sulfoxides, and sulfones, which have various applications in medicinal chemistry and materials science .

Vergleich Mit ähnlichen Verbindungen

Benzo[b]thiophene-D6 can be compared with other similar compounds such as:

Thiophene: A simpler sulfur-containing heterocycle with a single thiophene ring.

Benzofuran: An oxygen-containing analog with a fused benzene and furan ring.

Indole: A nitrogen-containing analog with a fused benzene and pyrrole ring.

Uniqueness

The uniqueness of Benzo[b]thiophene-D6 lies in its deuterium content, which makes it particularly valuable in isotopic labeling studies. Additionally, its fused benzene and thiophene ring structure provides unique electronic properties that are beneficial in various applications, including medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

2,3,4,5,6,7-hexadeuterio-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHBMOGCRZNNI-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

![N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane](/img/structure/B130023.png)